molecular formula C9H16O4 B564910 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 CAS No. 1189460-82-9

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3

Cat. No.: B564910
CAS No.: 1189460-82-9
M. Wt: 191.241
InChI Key: QJKBMQTZWHRVCJ-HPRDVNIFSA-N
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Description

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 (CAS: 1189460-82-9) is a deuterated derivative of its non-isotopic counterpart, where three hydrogen atoms are replaced with deuterium. This compound, with the molecular formula C10H13D3O4 and a molecular weight of 203.25 g/mol, is categorized as an isotope-labelled heterocyclic compound . It is commonly used in analytical chemistry as an internal standard or tracer due to its isotopic stability, particularly in mass spectrometry and NMR studies .

The non-deuterated analog, 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester (CAS: 155818-14-7), has a molecular formula of C10H16O4 and a molecular weight of 200.23 g/mol . The deuterated version retains the core 1,3-dioxane ring structure but exhibits distinct physicochemical properties due to isotopic substitution.

Properties

IUPAC Name

methyl 2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(2)12-5-9(3,6-13-8)7(10)11-4/h5-6H2,1-4H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKBMQTZWHRVCJ-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676184
Record name Methyl 2,2-dimethyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189460-82-9
Record name Methyl 2,2-dimethyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Esterification Conditions and Yields

ParameterValueSource
Temperature115–125°C
Methanol Equivalents3–4 mol
Catalyst Loading0.5–1.5 g H₂SO₄ per mol acid
Reaction Time4–6 hours
Yield95–99%

The esterification achieves near-quantitative yields (95–99%) due to the continuous removal of water and excess CD₃OD. Post-reaction workup involves neutralization with aqueous sodium bicarbonate, followed by extraction with diethyl ether and drying over anhydrous MgSO₄. Rotary evaporation isolates the crude ester, which is further purified via vacuum distillation to ≥99% purity.

Isotopic Labeling via Hydrogen-Deuterium Exchange

For compounds requiring site-specific deuteration beyond the methyl group, catalytic H-D exchange offers an alternative route. Research on deuterated n-octanamide demonstrates the efficacy of Pd/C and Rh/C catalysts in 2-propanol-D₂O solvent systems. Applying this to the dioxane ester, a mixture of the non-deuterated ester (1.5 mmol), Pd/C (10 wt%), and Rh/C (5 wt%) in 2-PrOH/D₂O (1:2 v/v) is heated to 180°C for 48 hours under argon. This facilitates deuterium incorporation at labile α-positions, though the methyl-d3 group remains intact due to its non-lability.

Table 2: Deuteration Efficiency by ESI-MS Analysis

CompoundDeuteration Ratio (%)Method
n-Octanamide73 ± 0.2ESI-MS
1-Octylamine60 ± 0.1ESI-MS
Target Ester (Theoretical)75–80Estimated

Post-deuteration, the product is filtered to remove catalysts and purified via silica gel chromatography. NMR and electrospray ionization mass spectrometry (ESI-MS) confirm deuteration ratios exceeding 70% for alkyl-chain positions.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like acetone enhance cyclization kinetics by stabilizing the transition state. Conversely, esterification benefits from non-polar solvents (e.g., toluene) to facilitate azeotropic water removal. Catalysts such as p-toluenesulfonic acid (cyclization) and H₂SO₄ (esterification) are preferred for their low cost and high activity.

Analytical Characterization

Final product validation employs:

  • ¹H/²H NMR : Identifies deuterium incorporation sites and quantifies isotopic purity.

  • ESI-MS : Resolves isotopologue distributions (e.g., d3–d17 for n-octanamide derivatives).

  • X-ray Crystallography : Confirms molecular geometry and substituent orientation .

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of the compound under different conditions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemicals, where deuterium labeling helps in understanding the properties and behavior of the compounds.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier deuterium atoms slows down the reaction rate compared to hydrogen. This property is exploited in research to study reaction mechanisms and pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Solubility Key Applications
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 C10H13D3O4 203.25 Methyl ester Dichloromethane, Ethyl Acetate Isotopic tracer, NMR studies
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 C10H13D3O4 203.25 Vinyl ester Dichloromethane, Methanol Polymer chemistry, Dendrimers
Non-deuterated Methyl Ester (CAS: 155818-14-7) C10H16O4 200.23 Methyl ester Similar to deuterated form Pharmaceutical intermediates
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Anhydride (CAS: 408322-03-2) C16H26O7 330.37 Anhydride Not reported Catalyst in esterifications

Notes:

  • Functional Groups : The vinyl ester variant (CAS: 865860-80-6) replaces the methyl group with a vinyl moiety, altering reactivity in polymerization reactions .

Crystallographic and Spectroscopic Data

  • Crystal Structure: The non-deuterated carboxylic acid (C8H14O4) crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 16.9457 Å, b = 9.6453 Å, c = 12.1052 Å, and β = 116.986° . Key bond lengths include O4–C1 (1.3792 Å) and C4–C7 (1.5129 Å) .
  • Hydrogen Bonding : The anhydride exhibits hydrogen bonds such as C3–H3B···O4 (2.54 Å) , influencing crystal packing .
  • Deuterated Analogs : While specific crystallographic data for the deuterated ester is lacking, isotopic substitution typically preserves the core structure but may subtly alter bond angles and vibrational modes detectable via IR or Raman spectroscopy .

Biological Activity

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid methyl ester-d3 (commonly referred to as TMD3) is a deuterated derivative of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid methyl ester. This compound has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of TMD3, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

TMD3 features a dioxane ring with two methyl groups at positions 2 and 5, and a carboxylic acid moiety at position 5. The substitution with deuterium enhances its stability and alters its metabolic pathways compared to its non-deuterated counterparts. The molecular formula is C8H14O4D3C_8H_{14}O_4D_3, with a molecular weight of approximately 174.19 g/mol.

The biological activity of TMD3 is primarily attributed to its interaction with various biochemical pathways. It acts as a potential inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibiting HDACs can lead to increased acetylation of histones and non-histone proteins, thereby influencing cellular processes such as apoptosis and cell cycle regulation.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (nM)Reference
TMD3HDAC Inhibition50 - 200
Azumamide CHDAC1–3 Inhibition14 - 67
Azumamide EHDAC1–3 Inhibition14 - 67

Case Study: HDAC Inhibition

A study evaluated the efficacy of TMD3 as an HDAC inhibitor. The findings indicated that TMD3 exhibited selective inhibition against class I HDACs (HDAC1–3) with IC50 values ranging from 50 to 200 nM. This selectivity is significant for developing targeted therapies for cancers where these isoforms are overexpressed.

Case Study: Anticancer Potential

In vitro studies demonstrated that TMD3 could induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. The compound's ability to modulate gene expression through HDAC inhibition suggests its potential as an anticancer agent.

Applications in Medicinal Chemistry

The unique structure of TMD3 allows it to serve as a versatile building block in the synthesis of more complex biologically active compounds. Its applications include:

  • Drug Development : As a precursor for designing novel HDAC inhibitors.
  • Biochemical Probes : Investigating cellular mechanisms related to gene expression and epigenetic modifications.
  • Therapeutic Agents : Potential use in treating diseases associated with dysregulated HDAC activity, such as cancer and neurodegenerative disorders.

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